4-Bromophenyl dimethylcarbamate
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Overview
Description
4-Bromophenyl dimethylcarbamate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a phenyl ring, which is further linked to a dimethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenyl dimethylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation of 4-bromophenol with dimethyl carbonate, providing a phosgene-free and environmentally friendly route .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound, often under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-azidophenyl dimethylcarbamate or 4-thiocyanatophenyl dimethylcarbamate can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-bromophenyl carbamate or other oxidized derivatives.
Scientific Research Applications
4-Bromophenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromophenyl dimethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential metabolic pathways, leading to antimicrobial or antifungal effects . The compound’s bromine atom and carbamate group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl N-methylcarbamate: This compound is structurally similar but features a methyl group instead of a dimethylcarbamate group.
4-Bromophenylacetic acid: Another related compound, differing in the presence of an acetic acid group instead of a carbamate group.
Uniqueness
4-Bromophenyl dimethylcarbamate is unique due to its specific combination of a bromine-substituted phenyl ring and a dimethylcarbamate group. This structure imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity. Its versatility in various applications, from chemical synthesis to biological research, highlights its significance.
Properties
CAS No. |
7308-55-6 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(4-bromophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(12)13-8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
InChI Key |
MBXRMKXNASLKHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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